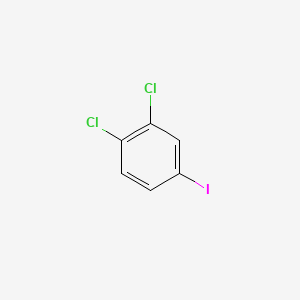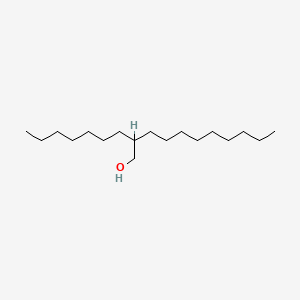
2-Heptylundecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptylundecanol is a fatty alcohol with the chemical formula C18H38O This compound . This compound is a colorless to pale yellow viscous liquid with a mild odor and lubricating properties . It is soluble in various organic solvents and water, making it versatile for different applications.
Vorbereitungsmethoden
2-Heptylundecanol can be synthesized through the catalytic hydrogenation of oleic acid . This process involves the reaction of oleic acid with hydrogen gas in the presence of a catalyst, typically a metal such as palladium or nickel . The reaction conditions include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Heptylundecanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into its corresponding alkane. Hydrogen gas (H2) in the presence of a metal catalyst is typically used for this purpose.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Heptylundecanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential antimicrobial properties and its role in biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: It is widely used in the production of lubricants, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Heptylundecanol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
2-Heptylundecanol can be compared with other similar fatty alcohols, such as:
1-Dodecanol: Similar in structure but with a longer carbon chain, making it less soluble in water.
1-Decanol: Shorter carbon chain, resulting in different physical properties and applications.
2-Octyl-1-dodecanol: Another fatty alcohol with similar applications but different molecular weight and solubility characteristics.
This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
5333-44-8 |
|---|---|
Molekularformel |
C18H38O |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
2-heptylundecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
YEGNTQBFSQBGJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCC)CO |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)CO |
Key on ui other cas no. |
5333-44-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


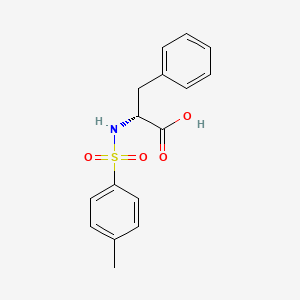
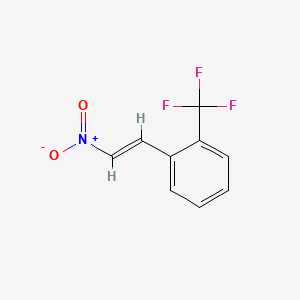
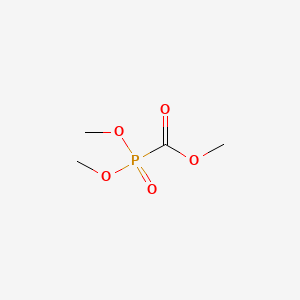
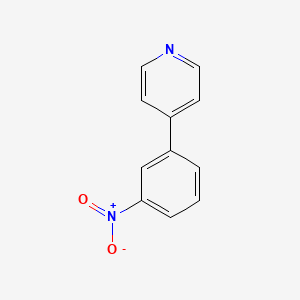
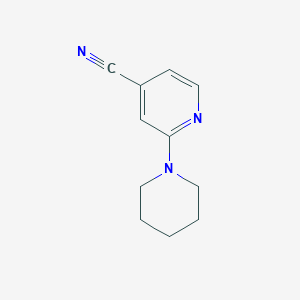
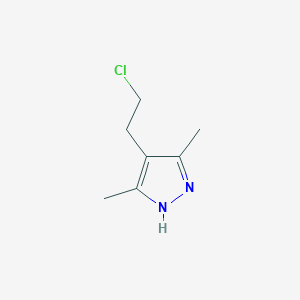
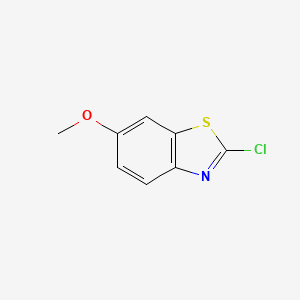
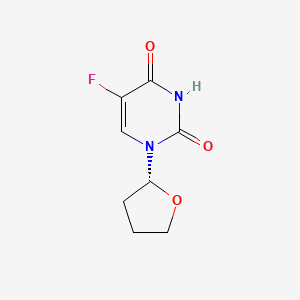
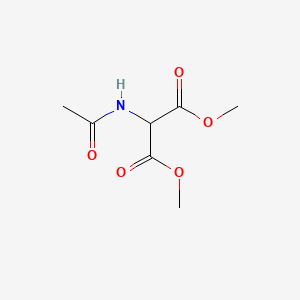
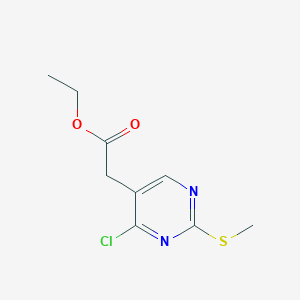
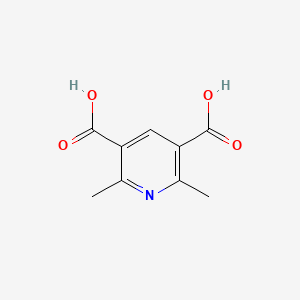
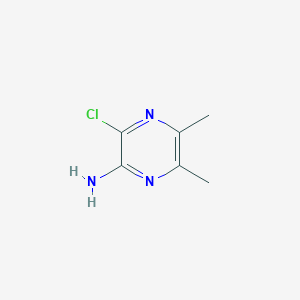
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
